LY2562175
Description
Overview of Farnesoid X Receptor (FXR) Biology and Physiological Functions
FXR's biological functions are extensive, encompassing the regulation of bile acid metabolism, lipid and glucose homeostasis, and inflammatory and fibrotic responses. ahajournals.orgaginganddisease.orgnih.govnih.govfrontiersin.orgmdpi.comresearchgate.net
A primary function of FXR is the maintenance of bile acid homeostasis within the enterohepatic circulation. ahajournals.orgphysiology.orgnih.govfrontiersin.orgnih.gov Bile acids are synthesized from cholesterol in the liver, secreted into the bile, and released into the intestine to aid in the absorption of fats and fat-soluble vitamins. ahajournals.orgnih.gov They are then efficiently reabsorbed in the ileum and transported back to the liver. ahajournals.orgphysiology.orgnih.gov FXR activation in the liver and intestine regulates the expression of key genes involved in bile acid synthesis, transport, and conjugation. ahajournals.orgphysiology.orgfrontiersin.orgnih.gov For instance, FXR activation represses the synthesis of bile acids by downregulating cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway, often indirectly via the induction of small heterodimer partner (SHP) and fibroblast growth factor 15/19 (FGF15/19). ahajournals.orgfrontiersin.orgmdpi.comnih.govtandfonline.com Simultaneously, FXR promotes the transport and excretion of bile acids by inducing the expression of transporters like the bile salt export pump (BSEP) and repressing uptake transporters like the sodium-taurocholate cotransporting polypeptide (NTCP). ahajournals.orgphysiology.orgfrontiersin.orgnih.gov This coordinated regulation prevents the accumulation of potentially toxic bile acids. ahajournals.orgphysiology.org
Beyond bile acid regulation, FXR significantly influences lipid and glucose metabolism. ahajournals.orgnih.govnih.govfrontiersin.orgmdpi.comresearchgate.netfrontiersin.orgresearchgate.netoup.com FXR activation generally leads to a reduction in plasma triglyceride levels by suppressing hepatic lipogenesis through the repression of sterol regulatory element-binding protein-1c (SREBP-1c) and promoting fatty acid oxidation, partly via the induction of PPARα. ahajournals.orgfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netacs.org It also affects the metabolism of lipoproteins, decreasing very low-density lipoprotein (VLDL) secretion and increasing high-density lipoprotein (HDL) cholesterol. ahajournals.orgresearchgate.netmedchemexpress.com In terms of glucose metabolism, FXR activation has been shown to improve insulin (B600854) sensitivity, reduce hepatic gluconeogenesis, and increase glycogen (B147801) synthesis. ahajournals.orgfrontiersin.orgmdpi.comresearchgate.netfrontiersin.orgresearchgate.net These effects are mediated through the regulation of various enzymes and transcription factors involved in glucose metabolic pathways. researchgate.netresearchgate.net
FXR also exhibits modulatory effects on inflammatory and fibrotic processes, particularly in the liver. ahajournals.orgaginganddisease.orgfrontiersin.orgmdpi.comamegroups.orgresearchgate.netfrontiersin.org Activation of FXR can suppress inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines. tandfonline.comamegroups.orgresearchgate.netfrontiersin.org This anti-inflammatory action is crucial in mitigating liver injury and preventing the progression of fibrosis. aginganddisease.orgtandfonline.comresearchgate.net Furthermore, FXR activation has demonstrated antifibrotic effects by inhibiting the activation of hepatic stellate cells, the primary collagen-producing cells in the liver. aginganddisease.orgresearchgate.net By modulating these processes, FXR plays a protective role against the development and progression of chronic liver diseases characterized by inflammation and fibrosis. aginganddisease.orgtandfonline.comresearchgate.net
FXR's Involvement in Lipid and Glucose Metabolism
Positioning of LY2562175 within the FXR Agonist Class
This compound, also known as TERN-101, is a synthetic, nonsteroidal compound that functions as a potent and selective agonist of the farnesoid X receptor (FXR). nih.govcaymanchem.comabmole.comselleckchem.commybiosource.com Its chemical structure is described as 6-(4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid. caymanchem.comnih.gov
In in vitro studies, this compound has demonstrated potent activation of human FXR. In a cell-based co-transfection assay, it showed an EC50 of 193 nM. caymanchem.comselleckchem.comtargetmol.commedchemexpress.comarctomsci.com this compound also promotes the recruitment of a peptide from the nuclear receptor interaction domain of the coactivator SRC-1, with a relative EC50 of 121 nM and 93.5% efficacy compared to GW4064. targetmol.commedchemexpress.comarctomsci.com This indicates its ability to facilitate the interaction between FXR and coactivator proteins necessary for transcriptional activation.
Preclinical research has highlighted this compound's robust lipid-modulating properties. Studies in LDL receptor-null mice showed that this compound reduced plasma triglyceride and total cholesterol levels with ED50 values of 3.4 mg/kg and 2 mg/kg, respectively. caymanchem.comarctomsci.com In female Zucker diabetic fatty (ZDF) rats, treatment with this compound resulted in a dose-dependent lowering of plasma triglycerides in both fasted and nonfasted states. caymanchem.comtargetmol.commedchemexpress.comarctomsci.com Furthermore, this compound treatment in this animal model led to a reduction in very low-density lipoprotein cholesterol (vLDL-C) and a notable increase in high-density lipoprotein cholesterol (HDL-c). targetmol.commedchemexpress.comarctomsci.com Synthetic FXR agonists, including this compound and 14cc, have exhibited protective effects in in vivo models by lowering levels of CYP7A1, triglycerides, LDL, and VLDL-C. tandfonline.com
This compound was initially developed by Eli Lilly & Co. and has advanced into human clinical trials. nih.govpatsnap.combioworld.com It is currently being investigated by Terns Pharmaceuticals, Inc. under the name TERN-101, with its global highest R&D status being Phase 2 for the indication of nonalcoholic steatohepatitis (NASH). nih.govpatsnap.com Phase 1 study results indicated that TERN-101 was generally well tolerated in healthy volunteers. nih.gov A Phase 2a study is evaluating the safety, tolerability, efficacy, and pharmacokinetics of TERN-101 tablets in patients with presumed non-cirrhotic NASH. nih.govpatsnap.com
The positioning of this compound within the FXR agonist class is that of a potent and selective nonsteroidal compound with demonstrated efficacy in modulating lipids in preclinical models and currently undergoing clinical evaluation for NASH. nih.govcaymanchem.comnih.govpatsnap.com Its profile contributes to the diverse landscape of FXR agonists being explored for the treatment of liver and metabolic diseases. nih.govpatsnap.commdpi.com
In vitro Data for this compound
| Assay | Target | EC50 (nM) | Efficacy (relative to GW4064) | Reference |
| Cell-based co-transfection assay | Human FXR | 193 | - | caymanchem.comselleckchem.comtargetmol.commedchemexpress.comarctomsci.com |
| SRC-1 Cofactor Recruitment assay (cell-free) | FXR | 121 | 93.5% | targetmol.commedchemexpress.comarctomsci.com |
Preclinical In Vivo Data for this compound
| Animal Model | Endpoint | Effect | ED50 (mg/kg) | Reference |
| LDL receptor-null mice | Plasma Triglycerides | Decrease | 3.4 | caymanchem.comarctomsci.com |
| LDL receptor-null mice | Total Cholesterol | Decrease | 2 | caymanchem.comarctomsci.com |
| Female ZDF rats | Plasma Triglycerides | Dose-dependent lowering | - | targetmol.commedchemexpress.comarctomsci.com |
| Female ZDF rats | vLDL-C | Reduction | - | targetmol.commedchemexpress.comarctomsci.com |
| Female ZDF rats | HDL-c | Dramatic increase | - | targetmol.commedchemexpress.comarctomsci.com |
| In vivo models (general) | CYP7A1, Triglycerides, LDL, VLDL-C | Lowering | - | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O4/c1-32-14-20(28(34)35)19-8-7-17(13-24(19)32)33-11-9-18(10-12-33)36-15-21-26(31-37-27(21)16-5-6-16)25-22(29)3-2-4-23(25)30/h2-4,7-8,13-14,16,18H,5-6,9-12,15H2,1H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDFHPBGBMWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103500-20-4 | |
| Record name | TERN-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103500204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERN-101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TERN-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVA2ZDV3LX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Investigations of Ly2562175
In Vitro Characterization of LY2562175 as an FXR Agonist
In vitro studies have been conducted to characterize the interaction of this compound with FXR and its downstream effects in cellular models. These investigations aim to understand the potency and selectivity of this compound and how it modulates the expression of genes regulated by FXR.
Potency and Selectivity Assessments in Cell-Based Assays
Cell-based assays are crucial for evaluating the functional activity and specificity of compounds targeting nuclear receptors like FXR.
The half maximal effective concentration (EC50) is a measure of a compound's potency in inducing a functional response. In a cell-based co-transfection assay designed to assess the transcriptional activation of human FXR, this compound demonstrated an EC50 of 193 nM. This indicates the concentration at which this compound elicits half of its maximal effect on human FXR transcriptional activity in this specific assay system.
| Assay Type | Target | EC50 | Unit |
|---|---|---|---|
| Cell-based co-transfection assay | Human FXR | 193 | nM |
FXR exerts its transcriptional regulatory function by recruiting coactivator proteins, such as Steroid Receptor Coactivator 1 (SRC-1), upon ligand binding. Assays measuring the recruitment of coactivators provide insight into the molecular mechanism of agonist action. This compound has been shown to promote the recruitment of a peptide derived from the nuclear receptor interaction domain of SRC-1. In a cell-free coactivator recruitment assay utilizing AlphaScreen technology, this compound exhibited a relative EC50 of 121 nM for inducing the interaction between FXR and SRC-1. The efficacy of this compound in promoting SRC-1 recruitment was reported as 93.5% compared to the known FXR agonist GW4064. While this compound acted as an FXR agonist in this cell-free co-activator recruitment assay with 93% efficacy, it showed partial agonistic potency (41%) in a transactivation assay compared to GW4064.
| Assay Type | Coactivator | Relative EC50 | Unit | Efficacy (% vs GW4064) |
|---|---|---|---|---|
| Cell-free recruitment assay | SRC-1 | 121 | nM | 93.5 |
EC50 Determination for Human FXR Transcriptional Activation
Modulation of FXR-Regulated Gene Expression in Cellular Models
Activation of FXR by agonists like this compound leads to changes in the expression levels of various target genes involved in metabolic processes, particularly those related to bile acid homeostasis.
Two key target genes induced by FXR activation are the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19) in humans (with FGF15 being the rodent ortholog). SHP is a transcriptional repressor that inhibits the expression of genes involved in bile acid synthesis and other metabolic pathways. FGF19/15 is an enterokine secreted from the intestine upon FXR activation that acts on the liver to repress bile acid synthesis. While the provided information establishes that FXR agonists induce SHP and FGF19/15 expression as part of the FXR signaling pathway, specific data detailing the induction of these genes by this compound in cellular models is not explicitly present in the search results. Studies with other FXR agonists have demonstrated potent induction of SHP and FGF15 in the ileum and SHP in the liver.
Cholesterol 7 alpha-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classical pathway of bile acid synthesis. FXR activation leads to the repression of CYP7A1 expression, thereby reducing bile acid synthesis. This repression is primarily mediated through the induction of SHP and the FGF19/15 signaling cascade. SHP can directly repress CYP7A1 by interacting with transcriptional activators like LRH-1, while FGF19/15 signals through FGFR4 in the liver to suppress CYP7A1 expression via a JNK-dependent pathway. Although the mechanism by which FXR agonists repress CYP7A1 is well-established and involves the induction of SHP and FGF19/15, direct experimental data showing the repression of CYP7A1 by this compound in cellular models was not found in the provided search results.
Upregulation of Bile Acid Transporters (e.g., BSEP, OSTα/β)
Activation of the farnesoid X receptor (FXR) is known to regulate the expression of several genes involved in bile acid homeostasis, including bile acid transporters. researchgate.netjomes.org The bile salt export pump (BSEP) is a key transporter located on the canalicular membrane of hepatocytes, responsible for the efflux of bile acids into the bile. researchgate.netnih.gov The organic solute transporter alpha and beta (OSTα/β) heterodimer is involved in the basolateral efflux of bile acids from hepatocytes and ileocytes into the circulation. researchgate.netjomes.orgnih.gov
Studies on FXR agonists, such as obeticholic acid (OCA), have demonstrated the upregulation of bile acid transporters like BSEP and OSTα/β, leading to reduced intracellular bile acid concentrations. researchgate.net While direct data specifically detailing the upregulation of BSEP and OSTα/β by this compound were not explicitly found in the provided search results, the compound's identification as a potent FXR agonist suggests it would likely exert similar effects on these transporters, consistent with the known regulatory role of FXR in bile acid transport. researchgate.netresearchgate.netjomes.orgnih.gov FXR activation promotes bile secretion via the induction of canalicular transporters like BSEP and induces bile elimination via alternative export systems at the hepatic basolateral membrane, such as OSTα/β. researchgate.net
In Vivo Efficacy Studies in Animal Models
In vivo studies using various animal models have been instrumental in evaluating the efficacy of this compound in modulating lipid metabolism and metabolic parameters. researchgate.netnih.govjkchemical.comveritastk.co.jpaerzteblatt.denih.govutphysicians.comcriver.commdpi.com
Animal Models Utilized in this compound Research (e.g., LDLr null mice, ZDF rats)
Several animal models are commonly used in research for dyslipidemia and metabolic disorders, including LDLr null mice and Zucker Diabetic Fatty (ZDF) rats. nih.govcriver.com LDLr null mice, deficient in the low-density lipoprotein receptor, are prone to developing hypercholesterolemia and atherosclerosis, particularly when fed a high-fat diet. criver.comnih.gov ZDF rats are a model of type 2 diabetes characterized by insulin (B600854) resistance and dyslipidemia. researchgate.netnih.gov
This compound has been investigated in these preclinical models. Specifically, it has been shown to have robust lipid modulating properties in preclinical species, including LDLr-/- mice and insulin-resistant female ZDF rats. researchgate.net These models are valuable for assessing the effects of potential therapeutic agents on lipid profiles and metabolic parameters relevant to human disease. nih.govcriver.com
Effects on Lipid and Lipoprotein Profiles
Dyslipidemia, characterized by abnormal levels of lipids and lipoproteins in the blood, is a major risk factor for cardiovascular disease. msdmanuals.comnih.gov Preclinical studies with this compound have demonstrated significant effects on various lipid and lipoprotein parameters. researchgate.netnih.govnih.govjkchemical.comveritastk.co.jpaerzteblatt.denih.govnih.gov
Research indicates that this compound can robustly lower plasma levels of LDL and triglycerides in animal models. researchgate.net In the insulin-resistant female ZDF rat model, this compound significantly reduced triglycerides. researchgate.net Similarly, in LDLr-/- mice, the compound demonstrated the ability to lower plasma LDL and vLDL. researchgate.net
The following table summarizes the observed reductions in lipid parameters in preclinical models:
| Animal Model | Lipid Parameter | Effect | Source |
|---|---|---|---|
| Insulin-resistant female ZDF rat | Triglycerides | Reduced | researchgate.net |
| LDLr-/- mice | LDL | Lowered | researchgate.net |
| LDLr-/- mice | vLDL | Lowered | researchgate.net |
| Preclinical species | Triglycerides | Lowering | researchgate.net |
These findings suggest that this compound has the potential to improve dyslipidemia by reducing key atherogenic lipids and lipoproteins. researchgate.netmsdmanuals.comnih.gov
In addition to reducing unfavorable lipid components, this compound has also been shown to increase levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol." researchgate.netnih.govjkchemical.comveritastk.co.jpaerzteblatt.deutphysicians.comclevelandclinic.org In preclinical species, this compound demonstrated the property of raising HDL. researchgate.net Specifically, in the insulin-resistant female ZDF rat model, this compound elevated HDLc by up to 95%. researchgate.net
The following table summarizes the observed increases in HDL-C:
| Animal Model | Lipid Parameter | Effect | Source |
|---|---|---|---|
| Insulin-resistant female ZDF rat | HDLc | Elevated (up to 95%) | researchgate.net |
| Preclinical species | HDL | Raising | researchgate.net |
Reductions in Serum Cholesterol, Triglycerides, LDL-C, and vLDL-C
Impact on Metabolic Parameters and Insulin Sensitivity
Metabolic dysfunction and insulin resistance are closely linked to dyslipidemia and type 2 diabetes. mdpi.comnih.gove-dmj.org this compound was evaluated in the insulin-resistant female ZDF rat model, indicating an investigation into its effects on metabolic parameters and insulin sensitivity. researchgate.net While the provided search results confirm the use of this model and the compound's effects on lipids within this context, detailed data specifically on the impact of this compound on broader metabolic parameters or direct measures of insulin sensitivity were not extensively provided. researchgate.net However, the use of an insulin-resistant model suggests that such investigations were part of the preclinical assessment. researchgate.netnih.gov Insulin resistance is characterized by the inability of insulin to effectively stimulate glucose transport and regulate lipid metabolism. nih.gove-dmj.org
Therapeutic Effects in Disease-Specific Animal Models (e.g., NASH, Cholestasis)
Animal models that mimic human liver diseases like NASH and cholestasis are instrumental in preclinical research to assess the efficacy of potential therapeutic agents such as this compound. secdatabase.complos.orgbcm.edu Various rodent models have been developed to recapitulate key features of these complex conditions, including diet-induced models for NASH and bile duct ligation models for cholestasis. plos.orgtaconic.comfrontiersin.orgnih.govmdpi.commeliordiscovery.com
Alleviation of Hepatic Steatosis and Inflammation
Studies in animal models of NASH have indicated that FXR agonists, including this compound, can exert beneficial effects on hepatic steatosis (fat accumulation in the liver) and inflammation. medchemexpress.commedchemexpress.com NASH is characterized by excess hepatic lipid accumulation accompanied by inflammation and hepatocyte ballooning. acs.orgnih.gov Pharmacological activation of FXR has been shown to modulate lipid metabolism and inflammatory pathways. frontiersin.orgacs.orgtandfonline.com For instance, some FXR agonists have demonstrated the ability to reduce triglyceride content and decrease inflammatory markers in the liver in preclinical NASH models. tno-pharma.commdpi.com While specific detailed data for this compound's direct impact on these markers in this context were not extensively detailed in the search results, its identification as an FXR agonist with potential in NASH suggests an expected effect on these parameters based on the known mechanisms of FXR activation. researchgate.netmedchemexpress.com
Modulation of Fibrosis Markers
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a critical component of progressive liver disease, including NASH and chronic cholestasis. frontiersin.orgnih.gov Animal models are used to evaluate the potential of compounds to modulate fibrosis markers. frontiersin.orgmeliordiscovery.com FXR agonists have been investigated for their antifibrotic potential. nih.govresearchgate.net Some studies in bile duct ligation (BDL) mouse models, which are used to mimic cholestasis and the associated fibrosis, have shown that certain FXR agonists can reduce markers of fibrosis, such as hydroxyproline (B1673980) levels in liver tissue. nih.gov The robust reduction in hydroxyproline levels observed with a different FXR agonist in a BDL model supports the potential for FXR activation to have antifibrotic effects. nih.gov Given that this compound is an FXR agonist, it is plausible that it could influence fibrosis markers in relevant preclinical models, although direct detailed data on this compound's effects on specific fibrosis markers in these models were not prominently available in the search results. researchgate.net
Potential in Cholestatic Liver Injury
Cholestasis is a condition where bile flow from the liver is impaired, leading to the accumulation of bile acids, which can cause liver injury. plos.orgbcm.edujci.org FXR plays a protective role in cholestasis by regulating bile acid synthesis and transport. acs.orgresearchgate.net Activating FXR can inhibit bile acid synthesis and increase their excretion, thereby reducing their accumulation and potential toxicity. acs.orgresearchgate.net Preclinical studies have explored the use of FXR agonists for the treatment of cholestasis, and some, including this compound, have been investigated for their effectiveness in animal models of cholestatic liver injury. researchgate.netresearchgate.netsci-hub.se While some animal studies have shown that FXR agonists might reverse cholestasis, there are also complex findings, including observations in FXR-deficient mice that suggest a nuanced role for FXR in this condition. researchgate.netresearchgate.net Despite these complexities, FXR remains a promising target for therapeutic approaches to treat human cholestatic disease, and compounds like this compound have been studied in this context. researchgate.netresearchgate.net
Preclinical Safety Pharmacology and Toxicology Assessments
Preclinical safety pharmacology and toxicology assessments are essential components of drug development to identify potential undesirable effects of a compound before it is administered to humans. europa.euerbc-group.combradford.ac.ukfda.gov These studies are conducted in animal species to evaluate the compound's effects on vital physiological functions and to identify potential organ-specific toxicities. fda.govenamine.netcriver.com
Evaluation of Organ-Specific Toxicity
Translational and Clinical Development of Ly2562175 Tern 101
Early Clinical Development Phasessec.govsec.govresearchgate.netnih.govternspharma.comresearchgate.net
LY2562175, initially discovered and developed by Eli Lilly and Company, advanced through early clinical development phases before being licensed to Terns Pharmaceuticals. researchgate.netternspharma.com Terns Pharmaceuticals continued its development under the name TERN-101. sec.govresearchgate.netnih.govcenmed.com The compound is characterized as a potent nonsteroidal FXR agonist. researchgate.netnih.govresearchgate.net
Phase 1 Clinical Trials in Healthy Volunteerssec.govternspharma.comresearchgate.netternspharma.comconfex.com
Multiple Phase 1 clinical trials evaluating TERN-101 (this compound) have been conducted in healthy volunteers. sec.govsec.gov These studies aimed to assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the compound. ternspharma.comconfex.comnih.gov In a Phase 1 study, healthy participants received oral doses of TERN-101 capsules once daily for 7 days. confex.comnih.gov Another study assessed both capsule and tablet formulations. nih.gov
Pharmacodynamic Biomarker Assessment (e.g., FGF19, C4)sec.govternspharma.comresearchgate.netconfex.comnih.gov
Pharmacodynamic responses were evaluated in Phase 1 trials by measuring biomarkers of FXR pathway activation, such as 7α-hydroxy-4-cholesten-3-one (C4) and FGF19. sec.govresearchgate.netconfex.comnih.gov TERN-101 administration resulted in sustained suppression of serum C4 levels, indicating target engagement in the liver. sec.govconfex.comnih.gov Maximum suppression of serum C4 levels up to 91% from baseline was observed in one study. confex.comnih.gov Conversely, transient increases in FGF19 levels were noted, suggesting transient intestinal FXR activation. sec.govconfex.com This differentiated effect, with sustained liver activation and transient intestinal activation, is believed to contribute to a favorable tolerability profile. sec.govsec.govsec.gov
Table 1: Summary of Pharmacodynamic Biomarker Changes in a Phase 1 Study
| Biomarker | Change from Baseline (Day 7, maximum effect) | Indication of Target Engagement |
| Serum C4 | Dose-dependent decrease (up to 91%) confex.comnih.gov | Sustained liver FXR activation |
| Serum FGF19 | Transient increase (up to 718%) confex.com | Transient intestinal FXR activation |
Transition to TERN-101sec.govresearchgate.netnih.govcenmed.com
Following initial development by Eli Lilly, the compound this compound was licensed to Terns Pharmaceuticals and subsequently renamed TERN-101. sec.govresearchgate.netnih.govcenmed.com This transition marked the continuation of the compound's development under Terns Pharmaceuticals' portfolio, focusing on liver diseases like NASH. sec.govresearchgate.netternspharma.com
Phase 2 Clinical Development in Non-Alcoholic Steatohepatitis (NASH)sec.govcenmed.comnih.govpatsnap.com
TERN-101 has advanced into Phase 2 clinical development for the treatment of NASH. sec.govnih.govnih.govpatsnap.com NASH is a severe form of non-alcoholic fatty liver disease characterized by steatosis, inflammation, and fibrosis, with no approved therapies currently available in the United States or Europe. sec.govsec.gov
Study Design and Patient Populations (e.g., non-cirrhotic NASH)sec.govcenmed.comnih.govpatsnap.comternspharma.com
A key Phase 2a study, known as the LIFT Study (NCT04328077), was a multicenter, randomized, double-blind, placebo-controlled trial evaluating TERN-101 in adult patients with presumed non-cirrhotic NASH. researchgate.netnih.govpatsnap.comdrugbank.com The study enrolled approximately 100 patients. sec.govsec.gov The trial design included different dose groups of TERN-101 and a placebo group, with a treatment period of 12 weeks. researchgate.netnih.govpatsnap.com Another Phase 2a trial, the DUET study (NCT05415722), is a randomized, double-blind, placebo-controlled study in non-cirrhotic NASH patients evaluating TERN-501 as monotherapy and in combination with TERN-101. sec.govpatsnap.comternspharma.com The DUET study enrolled over 160 adults with pre-cirrhotic NASH. ternspharma.com
Efficacy Endpoints in NASHcenmed.comnih.govpatsnap.comternspharma.com
In the Phase 2a LIFT study, exploratory efficacy endpoints included changes in liver fibro-inflammation measured by MRI corrected T1 (cT1), liver fat content by MRI proton density fat fraction (MRI-PDFF), pharmacodynamic parameters, and serum NASH biomarkers. sec.gov TERN-101 demonstrated significant improvements in cT1, an imaging marker associated with liver inflammation and fibrosis, as early as Week 6 in the LIFT trial. sec.gov Data from the LIFT study also showed statistically significant suppression of trough C4 levels. sec.gov
Table 2: Select Exploratory Efficacy Endpoints Evaluated in the Phase 2a LIFT Study
| Endpoint | Measurement Method | Key Finding (LIFT Study) |
| Liver Fibro-inflammation | MRI corrected T1 (cT1) | Significant improvements observed sec.gov |
| Liver Fat Content | MRI-PDFF | Evaluated |
| Pharmacodynamic Parameters (e.g., C4) | Serum levels | Statistically significant suppression of trough C4 levels sec.gov |
| Serum NASH Biomarkers | Serum levels | Evaluated |
Pharmacokinetic and Pharmacodynamic Correlations in Clinical Trials
Clinical trials have evaluated the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of TERN-101 in healthy volunteers and patients with NASH. In a Phase 1 study involving healthy volunteers, TERN-101 capsule administration over seven days led to dose-dependent decreases in serum 7α-hydroxy-4-cholesten-3-one (C4) levels, a marker of liver FXR activation. nih.govresearchgate.net The maximum suppression of C4 from baseline reached 91% and was sustained for 24 hours after the last dose, indicating target engagement in the liver. nih.gov
The pharmacokinetic profile of TERN-101 capsules showed less than dose-proportional exposure. nih.gov A formulation-bridging study indicated that TERN-101 tablets had increased bioavailability compared to capsules, with the 24-hour plasma exposure of a 5-mg tablet being similar to that of a 25-mg capsule. nih.gov Food intake did not significantly affect the exposure of TERN-101. nih.gov
In the Phase 2a LIFT study (NCT04328077) in patients with non-cirrhotic NASH, TERN-101 demonstrated positive effects on corrected T1 (cT1), an imaging marker associated with liver inflammation and fibrosis. ternspharma.comternspharma.com Significant cT1 improvement was observed as early as Week 6 in this 12-week controlled trial. ternspharma.com These findings suggest a correlation between TERN-101 exposure and its pharmacodynamic effects on markers of liver health.
Combination Therapy Investigations
Given the multifaceted nature of NASH, combination therapies targeting multiple pathways are being explored to potentially enhance treatment efficacy and improve patient outcomes. sec.gov TERN-101, as an FXR agonist, is being investigated for its potential use in combination regimens. sec.govternspharma.comternspharma.com
Rationale and Observed Effects of Combination Therapies
The rationale for combining TERN-101 and TERN-501 stems from their distinct yet complementary mechanisms of action in addressing the pathology of NASH. sec.gov TERN-101, as a liver-distributed FXR agonist, is expected to influence multiple aspects of NASH, including steatosis, inflammation, and fibrosis. sec.gov TERN-501, a THR-β agonist, is anticipated to rapidly and potently reduce hepatic steatosis and normalize plasma lipid parameters by modulating metabolic pathways different from those affected by liver FXR activation. sec.gov
Preclinical data support the potential for improved therapeutic benefit with the combination of TERN-101 and TERN-501. sec.gov This combination is expected to significantly reduce steatosis, inflammation, and fibrosis through their synergistic effects, potentially allowing for the use of lower doses of each agent. sec.gov Furthermore, the combination may result in a favorable serum lipid profile, as TERN-501 is expected to decrease LDL cholesterol and triglyceride levels, which are not typically reduced by FXR agonists alone. sec.gov Preclinical studies showed that the combination treatment resulted in the expression of over 800 additional distinct genes compared to either agent alone, supporting the hypothesis that combination treatment activates additional biological processes. sec.gov
In the DUET trial, the combination of TERN-501 and TERN-101 (10 mg) resulted in modest improvements in MRI-PDFF mean relative change and a higher percentage of patients achieving a >30% MRI-PDFF reduction at Week 12 compared to TERN-501 monotherapy arms. ternspharma.com Corrected T1 results were comparable across monotherapy and combination treatment arms. ternspharma.com The combination did not lead to increases in LDL from baseline at Week 12, suggesting TERN-501's potential to mitigate FXR-mediated LDL increases. ternspharma.com These results support the feasibility of administering TERN-501 in combination with FXR agonists like TERN-101. ternspharma.com
Drug-Drug Interaction Studies
Evaluating potential drug-drug interactions is a critical aspect of the clinical development of any new therapeutic agent, including TERN-101.
In Vitro and In Vivo Interaction Assessments
Information regarding specific in vitro and in vivo drug-drug interaction studies for this compound (TERN-101) with other therapeutic agents is limited within the provided search results. However, a clinical trial protocol (NCT04328077) for TERN-101 included the evaluation of pharmacokinetics, which would typically involve assessing potential interactions. patsnap.comdrugbank.com Another clinical trial protocol mentions a "MULTIPLE ASCENDING DOSE PHARMACOLOGY, FOOD EFFECT AND DRUG INTERACTION STUDY OF this compound IN HEALTHY ADULT SUBJECTS". patsnap.com
General information about FXR agonists indicates their potential to interact with other drugs. For instance, some studies on other FXR agonists have explored their effects on drug-metabolizing enzymes and transporters. rcsb.org
Evaluation of Effects on Drug-Metabolizing Enzymes and Transporters
Nuclear receptors, including FXR, are known to regulate the expression of numerous drug-metabolizing enzymes and transporters, which can significantly impact the pharmacokinetics and disposition of co-administered drugs. nih.govnih.gov While the provided search results discuss the general role of nuclear receptors in regulating these enzymes and transporters, specific detailed findings on the effects of this compound (TERN-101) on drug-metabolizing enzymes and transporters were not extensively available. A Phase 1 study of TERN-101 did evaluate the effect of food on exposure, which can sometimes provide initial insights into potential interactions related to absorption or metabolism. nih.gov The results showed no significant effect of food on TERN-101 exposure. nih.gov
Further detailed studies, both in vitro and in vivo, are typically conducted during drug development to comprehensively assess the potential of a drug candidate like TERN-101 to inhibit or induce major drug-metabolizing enzymes (such as cytochrome P450 enzymes) and transporters, thereby informing potential drug-drug interactions in clinical practice.
Compound Information
| Compound Name | PubChem CID |
| This compound | 25204767 |
| TERN-101 | 25204767 |
| BRL49653 | 77999 |
| TERN-501 | Not available in provided search results |
Data Tables
Based on the available data in the search results, a table summarizing the effects of TERN-101 monotherapy and combination therapy with TERN-501 on key endpoints in the DUET trial can be generated.
Phase 2a DUET Trial: Effects on MRI-PDFF and cT1 at Week 12
| Treatment Group | MRI-PDFF Mean Relative Change (vs. Placebo) | >30% MRI-PDFF Responder Rate (vs. Placebo) | cT1 Change from Baseline (vs. Placebo) |
| TERN-501 Monotherapy (3 mg) | Dose-dependent improvement ternspharma.com | Achieved primary endpoint ternspharma.com | Significant improvement ternspharma.com |
| TERN-501 Monotherapy (6 mg) | Dose-dependent improvement ternspharma.com | Achieved primary endpoint ternspharma.com | Significant improvement ternspharma.com |
| TERN-501 Monotherapy (1 mg) | Not specified in detail ternspharma.com | Not specified in detail ternspharma.com | Not specified in detail ternspharma.com |
| TERN-101 Monotherapy (10 mg) | Not specified in detail ternspharma.com | Not specified in detail ternspharma.com | Significant improvement sec.govternspharma.com |
| TERN-501 (3 mg) + TERN-101 (10 mg) | Modest improvement ternspharma.com | Higher responder rate ternspharma.com | Comparable to monotherapy ternspharma.com |
| TERN-501 (6 mg) + TERN-101 (10 mg) | Modest improvement ternspharma.com | Higher responder rate ternspharma.com | Comparable to monotherapy ternspharma.com |
| Placebo | - | - | - |
Phase 1 Study of TERN-101: Effect on Serum C4 Levels
| Treatment Duration | Maximum Suppression of Serum C4 from Baseline | Sustained Suppression |
| 7 days | 91% nih.gov | Yes (24 hours post-dose) nih.gov |
This table summarizes the observed effect of TERN-101 on a key pharmacodynamic marker in a Phase 1 study.
Mechanistic Insights and Signaling Pathway Modulation
Detailed Mechanism of FXR Agonism by LY2562175
FXR functions as a ligand-activated transcription factor, primarily as a heterodimer with the retinoid X receptor (RXR) rsc.orgtandfonline.com. Agonist binding to the ligand-binding domain (LBD) of FXR is the initial step in its activation rsc.org.
Ligand Binding and Conformational Changes of FXR
This compound binds to the ligand-binding pocket of FXR researchgate.net. This binding induces conformational changes within the FXR LBD rsc.orgtandfonline.comresearchgate.net. Specifically, agonist binding stabilizes the activation function-2 (AF-2) helix, also known as helix 12, at the core of the LBD rsc.org. These conformational changes are critical for the subsequent steps in FXR activation, including the release of corepressors and the recruitment of coactivators rsc.org. Studies comparing the conformational changes induced by different FXR ligands, including this compound, have shown that while different ligands may occupy slightly different regions within the LBD and interact with different residues, they all contribute to these crucial conformational shifts researchgate.net. A slight inward movement in loop L: H11/H12 was observed in the FXR-LY2562175 system in molecular dynamics simulations mdpi.com.
Interaction with Nuclear Receptor Coactivators (e.g., SRC-1)
Upon agonist binding and the resulting conformational change, the activated FXR-RXR heterodimer is able to interact with nuclear receptor coactivators rsc.orgtandfonline.com. These coactivators are essential for facilitating gene transcription rsc.orgacs.org. This compound has been shown to promote the recruitment of a peptide from the nuclear receptor interaction domain of the coactivator SRC-1 (steroid receptor coactivator 1) medchemexpress.comtargetmol.comarctomsci.comcaymanchem.com. In a cell-free assay, this compound promoted the recruitment of SRC-1 with an EC50 value of 121 nM and demonstrated 93.5% efficacy compared to GW4064, another FXR agonist medchemexpress.comtargetmol.comarctomsci.comcaymanchem.com. This interaction with coactivators like SRC-1 is a key step in the transcriptional activation mediated by FXR acs.org.
Table 1: this compound Potency in FXR Activation and Coactivator Recruitment
| Assay Type | Target Interaction | EC50 (nM) | Efficacy (% vs GW4064) | Reference |
| Cell-based co-transfection assay | Human FXR transcriptional activation | 193 | - | medchemexpress.comtargetmol.comarctomsci.comcaymanchem.com |
| Cell-free Alpha Screen assay | FXR-SRC-1 recruitment | 121 | 93.5 | medchemexpress.comtargetmol.comarctomsci.comcaymanchem.com |
FXR Response Element (FXRE) Binding and Transcriptional Regulation
Activated FXR, typically as a heterodimer with RXR, regulates gene expression by binding to specific DNA sequences known as FXR response elements (FXREs) rsc.orgtandfonline.commdpi.commdpi.comresearchgate.net. These FXREs are typically located in the promoter or intron regions of target genes mdpi.comresearchgate.net. The canonical FXRE often contains two copies of a consensus sequence (AGGTCA) arranged as inverted repeats separated by one nucleotide (IR1) mdpi.commdpi.comresearchgate.net. Upon binding to FXREs, the FXR-RXR-coactivator complex modulates the transcription of downstream genes, either activating or repressing their expression rsc.orgtandfonline.comresearchgate.net.
Downstream Signaling Cascades Affected by this compound
Activation of FXR by agonists like this compound leads to the modulation of several key signaling pathways, particularly those involved in bile acid homeostasis and lipid metabolism tandfonline.come-dmj.orgacs.orgmdpi.comfrontiersin.org.
Bile Acid Synthesis Pathway Modulation (CYP7A1, CYP8B1)
FXR activation plays a critical role in the negative feedback regulation of bile acid synthesis tandfonline.come-dmj.orgnih.govresearchgate.net. The primary enzymes involved in the classic pathway of bile acid synthesis are cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step, and sterol 12α-hydroxylase (CYP8B1), which is required for the synthesis of cholic acid e-dmj.orgresearchgate.netmdpi.com. Activation of hepatic FXR by agonists like this compound leads to the repression of CYP7A1 and CYP8B1 gene transcription tandfonline.come-dmj.orgresearchgate.netnih.govresearchgate.net. This repression is largely mediated through the induction of the small heterodimer partner (SHP), an atypical nuclear receptor that inhibits the transcriptional activity of other nuclear receptors that regulate CYP7A1 and CYP8B1 tandfonline.come-dmj.orgresearchgate.netnih.govresearchgate.net. Additionally, intestinal FXR activation induces fibroblast growth factor 15 (FGF15) in rodents (FGF19 in humans), which travels to the liver and further contributes to the repression of CYP7A1 expression e-dmj.orgresearchgate.netnih.govfrontiersin.org. Synthetic FXR agonists, including this compound, have been shown to lower CYP7A1 levels in in vivo models tandfonline.com.
Bile Acid Transport Regulation (BSEP, NTCP, OSTα/β)
FXR activation also significantly impacts the expression and function of various bile acid transporters, which are essential for maintaining the enterohepatic circulation of bile acids rsc.orgtandfonline.comfrontiersin.orgnih.govscienceopen.comresearchgate.net.
Bile Salt Export Pump (BSEP): BSEP (ABCB11) is the primary transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi frontiersin.orgnih.govscienceopen.comresearchgate.net. FXR activation induces the expression of BSEP, thereby promoting the secretion of bile acids into bile rsc.orgtandfonline.comfrontiersin.orgnih.govresearchgate.net.
Sodium-Taurocholate Co-transporting Polypeptide (NTCP): NTCP (SLC10A1) is the main transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes frontiersin.orgnih.govscienceopen.comresearchgate.netsolvobiotech.com. FXR activation typically represses the expression of NTCP, thus reducing the uptake of bile acids by the liver rsc.orgfrontiersin.orgresearchgate.net.
Organic Solute Transporter Alpha/Beta (OSTα/β): OSTα/β is a heterodimeric transporter involved in the efflux of bile acids from various cells, including enterocytes and hepatocytes, into the circulation frontiersin.orgnih.govscienceopen.comresearchgate.net. FXR activation induces the expression of OSTα/β, contributing to bile acid transport out of cells rsc.orgtandfonline.comfrontiersin.orgresearchgate.net.
By modulating the expression of these transporters, this compound, through FXR activation, facilitates the efficient transport and excretion of bile acids, preventing their accumulation to potentially toxic levels rsc.orgtandfonline.comscienceopen.com.
Table 2: Key Bile Acid Synthesis Enzymes and Transporters Regulated by FXR Activation
| Target Protein | Gene Name | Role in Bile Acid Homeostasis | Regulation by FXR Activation | Reference |
| CYP7A1 | CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Repressed | tandfonline.come-dmj.orgresearchgate.netnih.govresearchgate.net |
| CYP8B1 | CYP8B1 | Required for cholic acid synthesis | Repressed | e-dmj.orgresearchgate.netnih.govresearchgate.net |
| BSEP | ABCB11 | Bile acid efflux from hepatocytes | Induced | rsc.orgtandfonline.comfrontiersin.orgnih.govresearchgate.net |
| NTCP | SLC10A1 | Bile acid uptake into hepatocytes | Repressed | rsc.orgfrontiersin.orgresearchgate.net |
| OSTα/β | SLC51A/B | Bile acid efflux from various cells | Induced | rsc.orgtandfonline.comfrontiersin.orgresearchgate.net |
Lipoprotein Metabolism Regulation (vLDL-C, HDL-c)
Activation of FXR by agonists such as this compound has demonstrated effects on lipoprotein metabolism, specifically influencing levels of very low-density lipoprotein cholesterol (vLDL-C) and high-density lipoprotein cholesterol (HDL-c). frontiersin.org FXR activation is known to regulate genes involved in triglyceride and cholesterol homeostasis. researchgate.net Studies have indicated that this compound can lead to a reduction in triglyceride and LDL levels while increasing HDL levels. frontiersin.org This modulation of lipid profiles is a key area of investigation for FXR agonists. Lipoprotein metabolism involves complex pathways including the synthesis, transport, and breakdown of various lipoprotein particles like chylomicrons, VLDL, IDL, LDL, and HDL. nih.govnih.gov Enzymes like lipoprotein lipase (B570770) (LPL) and cholesteryl ester transfer protein (CETP) play crucial roles in these processes, and their activity can be influenced by factors downstream of FXR activation. nih.govnih.govmdpi.combinasss.sa.cr
Interplay with Other Nuclear Receptors and Signaling Pathways (e.g., RXR, NF-κB, ACE2)
FXR's function is intricately linked with other nuclear receptors and signaling pathways. As mentioned, FXR typically heterodimerizes with RXR for its transcriptional activity. researchgate.netunivpm.itnih.gov This interaction is fundamental to the mechanism by which this compound and other FXR agonists exert their effects. nih.gov
Furthermore, there is evidence suggesting interplay between FXR signaling and pathways such as NF-κB and ACE2. patsnap.comencyclopedia.pub NF-κB is a key regulator of inflammatory responses. mdpi.com Studies have explored the relationship between FXR agonists and inflammatory pathways, indicating potential cross-talk. patsnap.comresearchgate.net ACE2 (angiotensin-converting enzyme 2) is involved in the renin-angiotensin system and has also been implicated in various physiological and pathological processes. patsnap.com Research suggests that FXR activation or inhibition can influence ACE2 expression, highlighting a potential link between FXR signaling and this pathway. patsnap.comencyclopedia.pub For instance, one study indicated that a compound could suppress the expression of FXR, ACE2, and NF-κB-p65 in certain cell types, and that overexpression of FXR counteracted some of these effects, suggesting a complex interplay. patsnap.com
Cellular Responses to this compound Treatment
The activation of FXR by this compound elicits specific responses in various cell types, particularly in hepatocytes and enterocytes, which are key sites of FXR expression and function. patsnap.comresearchgate.net
Impact on Cholestasis and Bile Acid-Induced Toxicity
Cholestasis is a condition characterized by impaired bile flow, leading to the accumulation of potentially toxic bile acids in the liver and systemic circulation. frontiersin.org This accumulation can cause damage to hepatocytes and bile ducts. frontiersin.org FXR plays a protective role in cholestasis by modulating bile acid synthesis and transport to reduce intracellular bile acid levels. researchgate.netencyclopedia.pub FXR agonists are investigated for their potential to ameliorate cholestasis and protect against bile acid-induced toxicity by enhancing bile acid detoxification and excretion pathways. researchgate.netencyclopedia.pub While this compound has shown effects on blood lipids, its specific indicators for regulating bile acid in the context of cholestasis have been noted as not fully evaluated in some earlier research. frontiersin.org However, given its mechanism as an FXR agonist, it is hypothesized to interfere with bile acid metabolic pathways that are disrupted in cholestasis. sci-hub.se Toxic bile acids like taurodeoxycholic acid (TDCA) and taurocholic acid (TCA) can reduce the expression of proteins like SIRT1, which in turn affects FXR activity. frontiersin.org
Structural Activity Relationship (SAR) and Molecular Modeling Studies
Understanding the relationship between the chemical structure of this compound and its biological activity (SAR) is crucial for optimizing its properties and designing new, more effective FXR agonists. nih.govmdpi.comnih.gov Molecular modeling techniques, including QSAR, are powerful tools used in this process. nih.govmdpi.comnih.govwu.ac.th
Molecular modeling studies, such as docking simulations and molecular dynamics simulations, provide insights into how this compound interacts with the FXR protein at the atomic level. nih.govmdpi.com These studies can identify key binding interactions, such as hydrogen bonds and pi-pi interactions, between the ligand and specific amino acid residues within the FXR ligand-binding domain. nih.gov This information helps to elucidate the structural features of this compound that are important for its binding affinity and activation of FXR. nih.govmdpi.com
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational method that builds mathematical models correlating the biological activity of a series of compounds with their molecular descriptors. nih.govmdpi.comwu.ac.th These descriptors can represent various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. nih.govmdpi.com By applying QSAR methods to a set of FXR agonists, including potentially this compound or its analogs, researchers can identify which structural features significantly influence the potency of FXR activation. nih.govmdpi.com
Molecular Dynamics Simulations to Elucidate Binding Modes
Molecular dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of complex molecular systems like protein-ligand complexes 3ds.com. This method is valuable in drug discovery for visualizing drug-target interactions, predicting binding stability, and evaluating how molecular changes affect efficacy 3ds.com. MD simulations can reveal interactions, binding modes, and binding abilities between proteins and ligands, aiding in the understanding of protein function and ligand activity mdpi.com.
MD simulations have been employed to investigate the binding modes and interactions between the Farnesoid X Receptor (FXR) and its agonists, including this compound mdpi.comnih.gov. These simulations are crucial for understanding the structure-function relationship of the FXR-ligand complex mdpi.com. Studies involving this compound and other FXR agonists like GW4064, cilofexor, and PX20606 have utilized MD simulations to analyze their dynamic interactions with FXR mdpi.comnih.gov.
Analyses from MD simulations have provided insights into the stability and interactions within these complexes. The root mean square deviation (RMSD) is a common metric used to assess the stability of a system during simulation, measuring deviation from the initial structure mdpi.com. In studies involving FXR and its agonists, RMSD values over simulation time have been analyzed to evaluate complex stability mdpi.com.
Binding free energy calculations, often performed using methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA), further quantify the strength of interaction between the ligand and the protein nih.gov. For the interaction between FXR and several agonists, including this compound, binding free energies have been calculated to compare their binding affinities nih.gov.
| Complex | Average Binding Free Energy (kcal/mol) |
| FXR-GW4064 | -36.71 |
| FXR-cilofexor | -49.83 |
| FXR-LY2562175 | -43.46 |
| FXR-PX20606 | -39.24 |
Data derived from molecular dynamics simulations and MM-PBSA calculations nih.gov.
These simulations have indicated that hydrogen bond interactions play a crucial role in the stability of the FXR-ligand complexes mdpi.com. Specifically, studies have shown that at least two hydrogen bonds were formed between FXR and this compound during MD simulations, suggesting a significant role for hydrogen bonding in stabilizing this complex mdpi.com. Hydrophobic interactions, particularly with residues in helix H3 of FXR (such as LEU287, MET290, ALA291, HIS294, and VAL297), have also been identified as important in the binding mode of ligands to FXR mdpi.com.
The conformational motions of loops L: H1/H2 and L: H5/H6 in the FXR-ligand binding domain (LBD) have been highlighted as crucial to the protein stability and agonistic activity of ligands like this compound mdpi.comresearchgate.net. Molecular dynamics simulations help to understand these dynamic conformational changes and their impact on ligand binding and receptor activation mdpi.comresearchgate.net.
Biomarker Discovery and Validation in Ly2562175 Research
Identification of Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are critical indicators of a drug's biological activity and its impact on the body veedalifesciences.com. In the context of LY2562175, a potent FXR agonist, the identification of such biomarkers focuses on pathways regulated by FXR activation, particularly those involved in bile acid and lipid metabolism frontiersin.orgidrblab.net.
Bile Acid Pathway Markers (e.g., C4, FGF19)
Activation of FXR in the ileum induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents) acs.orgidrblab.netnih.gov. FGF19 acts as an endocrine hormone that signals to the liver, leading to the repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway acs.orgresearchgate.net. Consequently, FGF19 levels are considered a direct biomarker of intestinal FXR activation and its negative feedback effect on bile acid synthesis nih.gov.
These markers provide valuable insights into the engagement of FXR by this compound and the subsequent modulation of bile acid synthesis.
Lipid Metabolism Markers
FXR activation is also known to regulate lipid metabolism, including fatty acid and triglyceride synthesis frontiersin.orgidrblab.netresearchgate.net. FXR directly induces the expression of Short Heterodimer Partner (SHP), which in turn downregulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor involved in the synthesis of fatty acids and lipids acs.org. Therefore, changes in serum triglyceride levels can serve as an indirect biomarker of FXR activation and its impact on hepatic lipid metabolism acs.orgsecdatabase.com. Treatment with FXR agonists has been shown to produce a dose-dependent reduction in serum triglycerides acs.org.
Other lipid parameters, such as total cholesterol, LDL-cholesterol, and HDL-cholesterol, may also be assessed in the context of FXR activation and its broader effects on lipid homeostasis google.com. These markers collectively help in evaluating the pharmacodynamic effects of this compound on lipid metabolic pathways.
Translational Biomarker Development and Clinical Utility
Translational biomarkers bridge the gap between preclinical research and clinical application, providing insights into drug activity and patient response in human trials veedalifesciences.commdbneuro.comhesiglobal.org. For this compound, the pharmacodynamic markers identified in preclinical studies, such as C4 and FGF19, are evaluated for their utility in clinical settings to confirm target engagement and assess the magnitude of the biological response in patients acs.org.
The clinical utility of a biomarker is determined by its ability to provide valuable information for clinical decision-making, patient management, and treatment selection, ultimately impacting patient outcomes oxfordglobal.comnih.gov. For this compound, demonstrating that changes in biomarkers like C4 and FGF19 correlate with clinical endpoints related to the diseases being treated (e.g., cholestatic liver diseases, NASH) is crucial for establishing their clinical utility frontiersin.orgacs.org.
Developing translational biomarkers involves ensuring their reliability, reproducibility, and relevance across different study phases and patient populations veedalifesciences.comoxfordglobal.com. Validated translational biomarkers can support dose selection, provide early indications of efficacy, and contribute to a smoother regulatory path veedalifesciences.com.
Biomarkers for Patient Stratification and Treatment Response Prediction
Biomarkers can play a significant role in patient stratification, which involves categorizing patients into subgroups based on specific biological characteristics to tailor treatments and predict their likelihood of response veedalifesciences.comoxfordglobal.comlidebiotech.com. For this compound, biomarkers related to the FXR pathway, bile acid synthesis, and lipid metabolism could potentially be used to identify patients who are more likely to respond to FXR agonism google.com.
Predictive biomarkers help in forecasting the probability of a patient responding positively or negatively to a particular therapy nki.nl. In the context of this compound, baseline levels of C4, FGF19, or lipid markers, or the magnitude of change in these markers after treatment initiation, might serve as predictive indicators of treatment response google.com. For example, in primary biliary cirrhosis (PBC), serum C4 and FGF19 levels have shown correlations with response to ursodeoxycholic acid (UDCA) treatment, suggesting their potential in assessing disease severity and predicting treatment outcomes plos.org. While this specific example relates to UDCA, it illustrates the potential for similar biomarkers to be used for stratifying patients for treatment with FXR agonists like this compound.
Identifying biomarkers that predict treatment response can optimize clinical trial design, enrich patient populations, and ultimately lead to more effective and personalized treatment strategies veedalifesciences.comlidebiotech.com. Further research is needed to fully establish the utility of specific biomarkers for patient stratification and predicting response to this compound therapy.
Future Research Directions and Unanswered Questions
Exploration of LY2562175 in Other Disease Indications
Given the multifaceted role of FXR in various physiological and pathological processes, there is ongoing interest in exploring the therapeutic potential of this compound in conditions beyond its initial focus areas. rsc.orgsec.gov
Cardiometabolic Diseases
Cardiometabolic diseases, including diabetes mellitus, dyslipidemia, obesity, and cardiovascular disease, are characterized by disorders of glucose and lipid metabolism, inflammation, and mitochondrial dysfunction. nih.govresearchgate.net FXR is recognized as a metabolic nuclear receptor that influences these processes. mdpi.comnih.gov Research suggests a close link between FXR and gut microbiota, which also plays a role in cardiometabolic diseases. nih.gov this compound has shown effects on regulating blood lipids, specifically reducing triglyceride (TG) and low-density lipoprotein (LDL) levels and increasing high-density lipoprotein (HDL) levels in preclinical studies. nih.gov Further research is needed to fully understand the effects of FXR agonists like this compound on serum lipoprotein metabolism and their potential association with cardiovascular disease. frontiersin.org
Liver Cancer and Other Hepatic Malignancies
Liver cancer, particularly hepatocellular carcinoma (HCC), is often associated with underlying liver diseases. tandfonline.comcancerresearch.orgnih.gov Emerging research indicates that FXR dysregulation, often involving reduced expression, is implicated in the development and progression of liver diseases, including liver cancer. tandfonline.com FXR typically functions as a tumor suppressor in the liver, and its downregulated expression is linked to hepatocarcinogenesis. tandfonline.com Restoring FXR activity through the use of agonists is being investigated as a potential therapeutic strategy for liver cancer and other hepatic diseases. tandfonline.com Preclinical studies with other FXR agonists, such as GW4064 and WAY-362450, have shown potential in reactivating FXR signaling and exerting tumor-suppressive effects. tandfonline.com The potential of this compound in this area warrants further investigation.
Inflammatory Bowel Disease (IBD)
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by inflammation of the small intestine and colon. ous-research.noucsd.edu While the exact causes of IBD are not fully determined, the immune system and inflammation play significant roles. ucsd.edu FXR has been implicated in regulating inflammatory responses and maintaining intestinal barrier integrity. researchgate.net Although some research on FXR agonists mentions their potential in autoimmune disorders such as IBD medchemexpress.com, recent groundbreaking research has identified a new biological pathway involving the ETS2 gene in macrophages as a principal driver of IBD inflammation, suggesting MEK inhibitors as potential therapeutic targets. crohnsandcolitis.org.ukcrick.ac.uk The specific role and potential therapeutic benefit of this compound in the context of IBD require further dedicated research.
Long-Term Efficacy and Safety Profile in Chronic Conditions
Establishing the long-term efficacy and safety profile of this compound in chronic conditions is a critical area for future research. Chronic diseases often require prolonged treatment, making it essential to understand the sustained benefits and potential long-term adverse effects of any therapeutic agent. nih.govhealth.wa.gov.aufrontiersin.org While this compound (as TERN-101) has been evaluated in clinical trials for conditions like NASH nih.gov, data on its long-term efficacy and safety in chronic administration are crucial for its potential wider use. patsnap.com Methodological frameworks for mitigating bias in the analysis of non-randomized long-term clinical data are important for assessing the sustained impact of therapies in chronic diseases. nih.gov
Investigation of Resistance Mechanisms and Treatment Failures
As with many therapeutic agents, the potential for resistance mechanisms to develop or for treatment failures to occur with this compound exists. Future research should focus on identifying potential mechanisms by which patients might become resistant to the effects of this compound or why treatment might fail in certain individuals. Understanding these mechanisms could inform the development of strategies to overcome resistance, identify patient populations most likely to respond, or lead to the development of combination therapies. This is a general area of research for therapeutic compounds and is not specifically detailed for this compound in the provided search results, indicating it as an open question for future investigation.
Comparative Studies with Other FXR Agonists
This compound is one of several FXR agonists that have been developed and are in various stages of research and clinical trials. nih.govmdpi.comresearchgate.net Comparative studies evaluating the efficacy, safety, pharmacokinetic profile, and specific target gene modulation of this compound against other FXR agonists, such as obeticholic acid (OCA), cilofexor, tropifexor, and vonafexor, are important for positioning this compound within the therapeutic landscape. nih.govmdpi.comresearchgate.netenyopharma.com These comparisons can help determine if this compound offers distinct advantages or has a different profile that might make it more suitable for specific patient populations or disease subtypes.
Table 1: Comparison of Selected FXR Agonists Under Study
| Compound Name | Development Status (Examples) | Key Features / Notes | PubChem CID |
| This compound (TERN-101) | Phase 2a (NASH) nih.gov | Potent and selective non-bile acid FXR agonist, liver-distributed. nih.govsec.gov | 25204767 |
| Obeticholic Acid (OCA) | Approved (PBC), Phase 3 (NASH) frontiersin.orgresearchgate.net | Semisynthetic bile acid derivative, high affinity for FXR. mdpi.comresearchgate.nettargetmol.com | 45978999 |
| Cilofexor | Phase 2 (NASH, PSC) nih.govtandfonline.com | Nonsteroidal FXR agonist, derivative of GW4064. nih.govmdpi.comtandfonline.com | 135652110 |
| Tropifexor (LJN452) | Phase 2 nih.govmdpi.com | Highly potent nonsteroidal FXR agonist. nih.govmdpi.comtargetmol.com | 10340439 |
| Vonafexor (EYP001) | Phase 2 (NASH, Kidney Diseases) enyopharma.com | Synthetic non-steroidal, non-bile acid FXR agonist, different structure. enyopharma.com | Not readily available in search results |
| GW4064 | Preclinical/Tool Compound mdpi.comresearchgate.nettargetmol.com | Nonsteroidal FXR agonist. mdpi.comresearchgate.nettargetmol.com | 2787799 |
Table 2: Predicted pEC50 Values for Selected Isoxazole FXR Agonists
| Compound Name | Predicted pEC50 |
| Cilofexor | Higher |
| This compound | Intermediate |
| PX20606 | Lower |
| GW4064 | Lowest |
Note: This table is based on predicted values from a 3D-QSAR model and needs further experimental verification. mdpi.com
Differential Efficacy and Potential Profiles
This compound has been characterized as a partial FXR agonist nih.govwikipedia.orgnih.gov. In a cellular assay, it demonstrated 41% efficacy with an EC₅₀ of 193 nM nih.govwikipedia.orgnih.gov. This contrasts with full FXR agonists that exhibit higher efficacy in similar in vitro systems nih.gov. The partial agonism of this compound may contribute to a differential efficacy profile compared to full agonists in various physiological and pathological contexts. Preclinical studies in animal models have shown that this compound exhibits robust lipid modulating properties. In insulin-resistant female ZDF rats, this compound significantly reduced triglycerides and elevated high-density lipoprotein cholesterol (HDLc) by up to 95% wikipedia.orgnih.gov. In LDLr-/- mice, it effectively lowered LDL and triglycerides while increasing HDL wikipedia.orgamericanelements.comnih.gov.
Understanding the precise implications of this partial agonism for therapeutic outcomes across different diseases where FXR is implicated, such as non-alcoholic steatohepatitis (NASH) and cholestatic liver diseases, remains an area of active research nih.govwikidata.orgnih.gov. The balance between desired therapeutic effects and potential mechanism-based effects may differ between partial and full agonists, necessitating further comparative studies.
Distinct Mechanisms of Action (e.g., partial vs. full agonism)
The distinction between partial and full agonism of nuclear receptors like FXR lies in their interaction with coregulatory proteins and the resulting conformational changes of the receptor's ligand-binding domain wikipedia.org. Partial agonists, such as this compound, are understood to weaken the interaction between the FXR ligand-binding domain and corepressors wikipedia.org. This can induce conformational changes that facilitate the recruitment of both corepressors and coactivators, in contrast to full agonists which primarily lead to corepressor dissociation and coactivator recruitment wikipedia.org.
The structural modifications in this compound, specifically the replacement of an extended conjugated aromatic system with a piperidine (B6355638) linker, were associated with improved drug-like properties but resulted in partial FXR agonist activity and reduced potency compared to earlier full agonists nih.gov. The molecular mechanisms governing the differential recruitment of coregulators by partial agonists and the exact conformational changes they induce in the FXR-LBD require further detailed investigation wikipedia.org. Elucidating these distinct mechanisms at a molecular level is crucial for designing future FXR modulators with tailored efficacy profiles.
Table 1: In Vitro FXR Agonist Activity
| Compound | EC₅₀ (nM) | Efficacy (% relative to reference) | Reference |
| This compound | 193 | 41 | nih.govwikipedia.orgnih.gov |
| GW4064 | - | 100 (as comparator) | nih.gov |
| GSK2324 | 50 | 102 | nih.gov |
| Tropifexor | 8.3-19 | 96-100 | nih.gov |
Note: Efficacy values are relative to a reference compound, commonly GW4064.
Table 2: Preclinical Lipid Modulation by this compound
| Animal Model | Observed Effects | Reference |
| Insulin-resistant female ZDF rat | Significant reduction in triglycerides, up to 95% elevation in HDLc | wikipedia.orgnih.gov |
| LDLr-/- mice | Robust lowering of LDL and triglycerides, increase in HDL | wikipedia.orgamericanelements.comnih.gov |
Advanced Preclinical Models and Methodologies
Continued research into FXR agonists like this compound necessitates the application and development of advanced preclinical models and methodologies to better recapitulate human disease pathophysiology and provide detailed mechanistic insights.
While this compound has been evaluated in established models such as the insulin-resistant female ZDF rat and LDLr-/- mice, which provided valuable data on its lipid-modulating effects, the development of novel in vivo animal models that more closely mimic the complex, multifactorial nature of human diseases involving FXR dysfunction remains important wikipedia.orgnih.govwikipedia.orgamericanelements.comnih.gov. Diseases like NASH involve not only metabolic dysregulation but also inflammation and fibrosis, which can vary in progression and severity among individuals. Future research could benefit from models that better capture the interplay of these factors and allow for the assessment of FXR agonists on a broader spectrum of disease indicators beyond lipid profiles.
In vitro systems, including cellular assays and studies in primary hepatocytes, have been instrumental in characterizing the potency and efficacy of this compound and related FXR agonists nih.govnih.gov. These systems allow for controlled investigations into the direct effects of compounds on FXR activation and the expression of target genes like BSEP and SHP nih.gov. To gain a more comprehensive understanding of the mechanisms of action, particularly the nuances of partial agonism and differential coregulator recruitment, refined in vitro methodologies are valuable. This could involve advanced cell culture models that incorporate multiple cell types relevant to liver or intestinal physiology, or the use of reporter systems and assays specifically designed to probe coregulator interactions and conformational changes induced by partial agonists wikipedia.org.
Novel In Vivo Animal Models for Disease Pathophysiology
Integration of Omics Data for Systems-Level Understanding
The integration of multi-omics data represents a significant future direction for gaining a systems-level understanding of how FXR agonists, including this compound, exert their effects. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond examining individual molecular changes to explore the intricate networks and pathways influenced by FXR activation nih.govguidetomalariapharmacology.orgnih.govuni.luuni.lu.
Applying multi-omics approaches to studies involving this compound in preclinical models or relevant in vitro systems could provide a holistic view of its impact on bile acid synthesis and transport, lipid and glucose metabolism, inflammation, and fibrosis pathways nih.gov. This could help identify novel biomarkers of response or resistance, uncover compensatory mechanisms that may limit efficacy, and reveal potential off-target effects at a system level nih.govguidetomalariapharmacology.orguni.lu. Such integrated analyses require sophisticated computational methods and frameworks to handle the complexity and volume of the data nih.govnih.gov. The insights gained from integrating different omics layers could significantly advance the understanding of FXR biology and inform the development of more effective and targeted therapies nih.govuni.lu.
Q & A
Q. What is the primary pharmacological target of LY2562175, and how is its potency quantified?
this compound is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid homeostasis and metabolic pathways. Its potency is quantified by an EC50 of 193 nM in cell-based co-transfection assays . Researchers should validate FXR activation using luciferase reporter assays in hepatocyte-derived cell lines (e.g., HepG2) and confirm target engagement via qPCR analysis of FXR-responsive genes like SHP or BSEP .
Q. What experimental models are recommended for initial validation of this compound's FXR agonist activity?
- In vitro : Use FXR-transfected CV-1 or HEK293T cells with a luciferase reporter system to measure transcriptional activation. Compare responses to reference agonists (e.g., GW4064, EC50 = 65 nM) to contextualize this compound's efficacy .
- Ex vivo : Primary hepatocytes or intestinal organoids can assess downstream effects on bile acid synthesis (e.g., CYP7A1 suppression) and lipid metabolism .
Q. How does this compound's pharmacokinetic (PK) profile influence experimental design in preclinical studies?
this compound exhibits favorable PK properties, including low clearance, a half-life of 16–24 hours in multiple species, and oral bioavailability. For in vivo studies, administer once-daily oral doses (e.g., 10 mg/kg in mice) to maintain sustained FXR activation. Monitor plasma exposure and liver-to-plasma ratios to ensure target tissue engagement .
Advanced Research Questions
Q. What methodological considerations are critical when designing dose-response studies for this compound in metabolic disease models?
- Dose selection : Start with 1–30 mg/kg in murine models of non-alcoholic steatohepatitis (NASH) or dyslipidemia, referencing prior efficacy data (e.g., 80% reduction in serum cholesterol at 10 mg/kg) .
- Endpoint analysis : Quantify hepatic steatosis (via histopathology or MRI-PDFF), inflammation (serum ALT/AST, IL-6), and fibrosis (Collagen1a1 mRNA) to assess therapeutic effects .
- Control groups : Include GW4064 or fexaramine as positive controls to benchmark this compound's partial agonist activity (41% efficacy relative to GW4064) .
Q. How does this compound's selectivity profile compare to other FXR agonists, and what are the implications for off-target effects?
this compound shows high selectivity for FXR over related nuclear receptors (e.g., PPARγ, LXRα, RXRα) at concentrations ≤1 µM. In contrast, fexaramine (EC50 = 25 nM) and GW4064 (EC50 = 65 nM) exhibit broader off-target interactions at higher doses. Validate specificity using receptor pan-assays and RNA-seq to identify non-FXR-mediated transcriptional changes .
Q. How can researchers reconcile discrepancies in this compound's efficacy across different disease models?
- Model variability : In NASH models, efficacy in reducing steatosis may vary due to differences in disease progression (e.g., diet-induced vs. genetic models). Standardize baseline metabolic parameters (e.g., liver triglyceride content) before treatment .
- Species-specific responses : Adjust dosing regimens for mice, dogs, and non-human primates based on PK/PD modeling to account for interspecies differences in FXR expression and bile acid pools .
Q. What strategies are recommended for analyzing this compound's impact on autophagy in cancer research?
- Mechanistic studies : Co-treat with autophagy inhibitors (e.g., chloroquine) in FXR-positive cancer cell lines to determine if this compound's effects are autophagy-dependent.
- Biomarker validation : Measure LC3-II/LC3-I ratios via western blot and autophagic flux using tandem fluorescent reporters (e.g., mRFP-GFP-LC3) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on this compound's role in lipid metabolism?
- Context-dependent effects : In hyperlipidemic models, this compound reduces serum cholesterol but may increase hepatic lipid accumulation in FXR-knockout mice. Confirm FXR dependency using genetic or pharmacological inhibition .
- Methodological rigor : Standardize fasting conditions, diet composition, and sampling timelines across studies to minimize variability .
Q. What validation steps are essential when transitioning this compound from preclinical to clinical research?
- Phase I/II trial design : Use adaptive dosing (e.g., NCT04328077) to assess safety and PK in healthy volunteers and NASH patients. Prioritize biomarkers like serum bile acids and FibroScan scores for early efficacy signals .
- Batch consistency : Ensure compound purity (>98%) and stability across formulations using HPLC and mass spectrometry, as impurities may alter FXR activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
